molecular formula C16H18F2NO3- B12827640 tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate

tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate

Cat. No.: B12827640
M. Wt: 310.32 g/mol
InChI Key: HSHHYKFBPLWCAH-KBPBESRZSA-M
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Description

tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a difluorophenyl group, and a hydroxypentynyl moiety

Preparation Methods

The synthesis of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate typically involves multiple steps, including the formation of the hydroxypentynyl moiety and the introduction of the difluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl or difluorophenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific enzymes or receptors. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a pharmacological setting, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can be compared to other compounds with similar structural features, such as those containing tert-butyl groups or difluorophenyl groups. Its uniqueness lies in the specific combination of these groups and the resulting chemical properties. Similar compounds might include tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxyhex-4-yn-2-yl)carbamate or tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxybut-4-yn-2-yl)carbamate, which differ in the length of the carbon chain.

Properties

Molecular Formula

C16H18F2NO3-

Molecular Weight

310.32 g/mol

IUPAC Name

N-tert-butyl-N-[(1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl]carbamate

InChI

InChI=1S/C16H19F2NO3/c1-5-6-13(19(15(21)22)16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13-14,20H,6H2,2-4H3,(H,21,22)/p-1/t13-,14-/m0/s1

InChI Key

HSHHYKFBPLWCAH-KBPBESRZSA-M

Isomeric SMILES

CC(C)(C)N([C@@H](CC#C)[C@H](C1=C(C=CC(=C1)F)F)O)C(=O)[O-]

Canonical SMILES

CC(C)(C)N(C(CC#C)C(C1=C(C=CC(=C1)F)F)O)C(=O)[O-]

Origin of Product

United States

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